2-(2,5-dioxopyrrolidin-1-yl)-N-[4-({4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide
Description
This compound is a bis-dioxopyrrolidinyl acetamide derivative featuring two 2,5-dioxopyrrolidin-1-yl moieties connected via a central benzylphenyl scaffold. The molecule’s design may enhance binding affinity to neuronal targets, such as voltage-gated ion channels, by leveraging the electron-deficient nature of the dioxopyrrolidinyl groups and the aromatic stacking capacity of the phenyl rings.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c30-20(14-28-22(32)9-10-23(28)33)26-18-5-1-16(2-6-18)13-17-3-7-19(8-4-17)27-21(31)15-29-24(34)11-12-25(29)35/h1-8H,9-15H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJHCNKCBCDJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-({4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 4-({4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}methyl)aniline under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-({4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrrolidinone derivatives, while reduction can lead to the formation of reduced amide compounds .
Scientific Research Applications
Medicinal Chemistry
The compound's structure features a pyrrolidine ring and acetamide functionalities, making it a candidate for drug development. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. For instance, derivatives of pyrrolidine have been shown to target specific signaling pathways involved in cancer progression .
- Antimicrobial Properties : Research indicates that related compounds can inhibit bacterial growth. The presence of the thiazole moiety may enhance antimicrobial activity, making it a subject of interest for developing new antibiotics .
Biochemical Research
The ability of this compound to interact with biological targets opens avenues for various biochemical applications:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Studies have shown that similar compounds can modulate enzyme activity, which is critical in designing inhibitors for therapeutic interventions .
- Protein Interaction Studies : Given its structural complexity, this compound can be used to study interactions with proteins implicated in various diseases, including cancer and infectious diseases. Understanding these interactions can lead to the identification of new drug targets .
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits tumor growth in xenograft models | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Modulates activity of metabolic enzymes |
Case Studies
Several case studies highlight the practical applications of similar compounds:
- Anticancer Activity : A study on a related pyrrolidine derivative demonstrated significant inhibition of tumor growth in xenograft models by targeting the PI3K/AKT signaling pathway. This suggests that the compound may similarly affect cancer cell proliferation .
- Antimicrobial Effects : Research indicated that a structurally similar compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, providing insights into its potential use as an antibiotic agent .
- Enzyme Modulation : A study explored the inhibition of a key enzyme involved in cancer metabolism by a related compound, indicating that modifications to the basic structure could yield effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-({4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to specific receptors or enzymes, altering their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Structural and Physical Property Comparison
Key Observations
Structural Complexity: The target compound’s dimeric architecture distinguishes it from monomeric analogs (e.g., Compounds 23–31), which may influence solubility, metabolic stability, and blood-brain barrier penetration.
Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., Compound 23) or oxadiazole (e.g., ) substituents exhibit higher molecular weights and altered lipophilicity compared to the target compound.
Synthetic Feasibility: Yields for monomeric analogs range from 62.9% to 73.7% , suggesting that the target compound’s synthesis could face challenges due to steric hindrance from its dual dioxopyrrolidinyl groups.
Table 2: Anticonvulsant Activity Comparison
Key Insights
- Dual Moieties : The target compound’s dual dioxopyrrolidinyl groups could theoretically enhance anticonvulsant efficacy by interacting with multiple binding sites, as seen in dimeric drugs like levetiracetam. However, the absence of ED₅₀ data limits this assessment.
- Role of Substituents : Trifluoromethyl (Compound 23) and chlorophenethyl (Compound 28) groups correlate with lower ED₅₀ values, suggesting that electron-deficient aromatic systems improve potency .
- Methodological Consistency : Anticonvulsant data were derived using the Litchfield-Wilcoxon method (), ensuring statistical reliability in ED₅₀ calculations for analogs .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-({4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anticonvulsant effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 603.59 g/mol. The compound is characterized by a pyrrolidine-2,5-dione core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N7O8 |
| Molecular Weight | 603.59 g/mol |
| Physical State | Solid |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of pyrrolidine have shown significant inhibition of growth in various cancer cell lines, including MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma) cells.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of pyrrolidine derivatives against MCF-7 cells using an MTT assay. The results indicated that certain modifications to the pyrrolidine structure enhanced cytotoxicity, with some compounds exhibiting an EC50 value lower than that of standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. A focused set of hybrid pyrrolidine derivatives demonstrated broad-spectrum protective activity in various mouse models for epilepsy, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures.
In Vivo Studies
One specific derivative showed an ED50 of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model, indicating potent anticonvulsant activity . The mechanism appears to involve inhibition of sodium/calcium currents and antagonism of TRPV1 receptors.
Apoptosis Induction
Research indicates that compounds with a similar structure induce apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential . This apoptotic pathway is crucial for the efficacy of anticancer agents.
Multitargeted Approach
The biological activity of This compound may also be attributed to its multitargeted nature, allowing it to interact with multiple biological pathways simultaneously .
Q & A
Q. What are the critical steps in synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-({4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Formation of the dioxopyrrolidinyl moiety via cyclization reactions.
- Sequential coupling of acetamide groups to aromatic phenyl rings using carbodiimide-based reagents (e.g., EDCI or DCC) to form amide bonds.
- Purification via column chromatography or recrystallization to isolate intermediates and the final product. Reaction conditions (temperature, pH, and solvent selection) must be tightly controlled to ensure high yields (>70%) and purity (>95%) .
Q. Which characterization techniques are essential to confirm the compound’s structure and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton and carbon environments, ensuring correct functional group integration.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns.
- HPLC : Purity assessment using reverse-phase chromatography with UV detection.
- FTIR : Identification of carbonyl (C=O) and amide (N-H) stretches. These techniques are critical for validating synthetic success and excluding byproducts .
Q. How can researchers conduct initial biological activity screening for this compound?
- In vitro assays : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity or enzyme inhibition (e.g., proteases or kinases).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Control compounds : Include known inhibitors (e.g., bortezomib for proteasome inhibition) to benchmark activity. Preliminary data should be validated with triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for improved synthesis yields?
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading, temperature).
- Response surface methodology (RSM) : Model interactions between factors (e.g., pH and reaction time) to predict optimal conditions.
- Validation : Confirm predicted yields (e.g., 85% vs. initial 60%) through small-scale trials. Computational tools like JMP or Minitab streamline analysis .
Q. What computational approaches predict reaction pathways for modifying the dioxopyrrolidinyl core?
- Quantum chemical calculations : Employ density functional theory (DFT) to map transition states and activation energies for cyclization steps.
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Machine learning : Train models on existing reaction databases to propose novel synthetic routes. These methods reduce trial-and-error experimentation by 30–50% .
Q. How can researchers address contradictory bioactivity data across different assays?
- Mechanistic studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities directly.
- Off-target profiling : Screen against panels of receptors/enzymes (e.g., Eurofins CEREP panel) to identify unintended interactions.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation) to isolate structure-activity relationships (SAR). Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .
Q. What safety protocols are critical for handling this compound in advanced research?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and handling powders.
- Exposure control : Monitor airborne concentrations with real-time sensors (e.g., PID detectors).
- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous bicarbonate) before disposal. Refer to GHS guidelines (H302, H315, H319) for hazard mitigation .
Q. How can substituent modifications enhance the compound’s target selectivity?
- Electron-withdrawing groups : Introduce -NO₂ or -CF₃ to the phenyl ring to modulate electron density and binding pocket interactions.
- Steric hindrance : Add bulky substituents (e.g., tert-butyl) to reduce off-target binding.
- Bioisosteric replacement : Substitute dioxopyrrolidinyl with tetrahydrofuran-2,5-dione to maintain ring strain while improving solubility. SAR studies should correlate modifications with activity shifts (e.g., 10-fold selectivity improvement) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Pull-down assays : Use biotinylated probes to isolate target proteins from lysates.
- CRISPR/Cas9 knockout : Confirm activity loss in cells lacking the putative target.
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes at atomic resolution (≤3.0 Å). Combine these with pharmacokinetic studies (e.g., plasma stability, half-life) to assess translatability .
Q. How can researchers resolve low yield in the final coupling step of synthesis?
- Catalyst optimization : Switch from EDCI/HOBt to HATU for improved coupling efficiency.
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance reagent solubility.
- Temperature gradients : Perform reactions at 0°C (to reduce side reactions) or 40°C (to accelerate kinetics).
Monitor progress via TLC or LC-MS to identify bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
